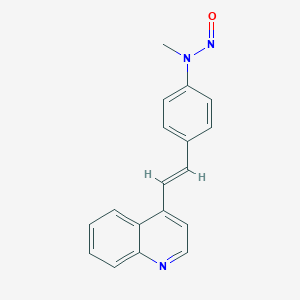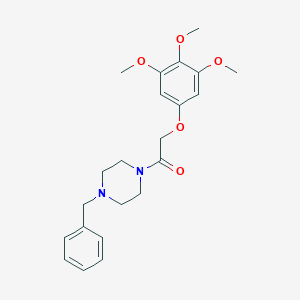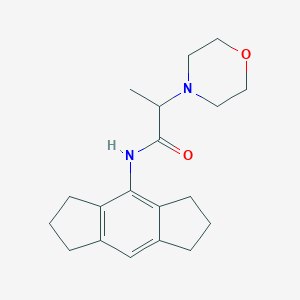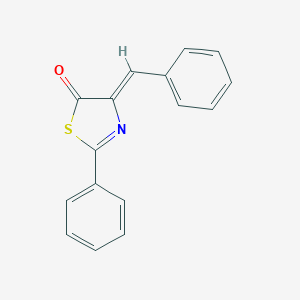![molecular formula C12H21N3O3 B232148 1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, commonly known as HEPES, is a zwitterionic organic compound that is widely used as a buffering agent in biological research. It was first synthesized in 1966 by Good et al. and has since become a popular choice for maintaining the pH of cell culture media, protein solutions, and other biological samples.
Wirkmechanismus
HEPES acts as a weak acid and base, allowing it to resist changes in pH by accepting or donating protons as needed. This buffering capacity is due to the presence of two ionizable groups, a carboxylate and a tertiary amine, which can be protonated or deprotonated depending on the pH of the solution.
Biochemical and Physiological Effects:
HEPES has been shown to have minimal effects on the biochemical and physiological properties of cells and proteins. It does not interfere with enzyme activity or protein structure, making it an ideal choice for maintaining the pH of biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HEPES is its ability to maintain a stable pH range without affecting biological processes. It is also relatively inexpensive and readily available. However, HEPES has some limitations, including its limited buffering capacity at low pH and high temperatures. It is also not suitable for use in certain types of experiments, such as those involving metal ions or chelators.
Zukünftige Richtungen
As research in the biological sciences continues to evolve, there are many potential future directions for the use of HEPES. One area of interest is the development of new buffering agents with enhanced properties, such as increased buffering capacity or improved stability at extreme pH or temperature ranges. Additionally, HEPES could be used in combination with other compounds to create novel solutions for specific applications, such as drug delivery or gene therapy. Overall, HEPES is a versatile and valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
HEPES is synthesized by a multi-step process involving the reaction of piperazine with acrylonitrile, followed by the addition of ethylene oxide and subsequent hydrolysis. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
HEPES is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH range between 6.8 and 8.2. It is particularly useful in cell culture experiments as it does not interfere with cell growth or metabolism. Additionally, HEPES has been used in a variety of biochemical assays, including enzyme kinetics, protein folding, and DNA sequencing.
Eigenschaften
Produktname |
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone |
|---|---|
Molekularformel |
C12H21N3O3 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O3/c16-9-8-13-4-6-14(7-5-13)12(18)10-15-3-1-2-11(15)17/h16H,1-10H2 |
InChI-Schlüssel |
AIOWJHHZXDSGKI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
Kanonische SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)


